Namitecan

Description

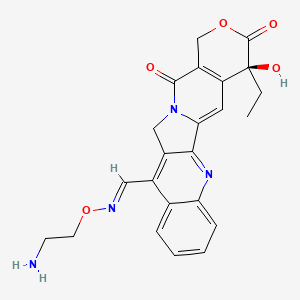

Structure

2D Structure

Properties

IUPAC Name |

(19S)-10-[(E)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10+/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTISPLPBBHVSU-UVOOVGFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190707 | |

| Record name | Namitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372105-27-6 | |

| Record name | Namitecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372105276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Namitecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Namitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAMITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X34Z8N66T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Namitecan's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Namitecan (also known as ST1968) is a hydrophilic 7-oxyiminomethyl derivative of camptothecin, a class of potent anti-cancer agents that target DNA topoisomerase I. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. This compound distinguishes itself from other camptothecins through its enhanced lactone stability and favorable pharmacokinetic profile, leading to marked cytotoxic potency and significant antitumor efficacy in a broad range of preclinical models, including those resistant to topotecan and irinotecan.[1][2] Its primary mechanism involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. Furthermore, this compound has been shown to modulate the EGFR signaling pathway, contributing to its synergistic effects when used in combination with EGFR inhibitors.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound, like other camptothecin analogues, exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase I (Top1).[1][2] Top1 plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. It achieves this by creating transient single-strand breaks, allowing the DNA to rotate, and then religating the break.

This compound intervenes in this catalytic cycle by binding to the Top1-DNA complex. This binding stabilizes the "cleavable complex," a transient intermediate where Top1 is covalently linked to the 3'-phosphate end of the broken DNA strand. The persistence of this complex prevents the religation of the DNA strand.[1]

During the S-phase of the cell cycle, the collision of the advancing replication fork with this stabilized cleavable complex leads to the conversion of the single-strand break into a cytotoxic, irreversible double-strand break. This accumulation of DNA double-strand breaks triggers a cascade of cellular responses, culminating in cell death.

dot

Figure 1. Mechanism of Topoisomerase I Inhibition by this compound.

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated potent antiproliferative activity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure. Prolonged incubation times generally enhance the cytotoxic effects of this compound.

| Cell Line | Cancer Type | IC50 (µM) - 2h exposure |

| A431 | Squamous Cell Carcinoma | 0.21 (apoptosis) |

| A431/TPT (Topotecan-resistant) | Squamous Cell Carcinoma | 0.29 (apoptosis) |

| SW620 | Colorectal Carcinoma | 2.3 (IC80) |

| HT29 | Colorectal Carcinoma | 6.9 (IC80) |

Note: The IC50 values for A431 and A431/TPT are for the induction of apoptosis. The values for SW620 and HT29 represent the concentration required to inhibit 80% of cell growth (IC80) after a 1-hour exposure.

Cellular Consequences of this compound Treatment

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to perturbations in the cell cycle. Following a 1-hour exposure to equitoxic concentrations, a significant accumulation of cells in the S and G2/M phases is observed after 24 hours. This cell cycle arrest is a direct consequence of the DNA damage response activated by the accumulation of double-strand breaks.

dot

Figure 2. This compound-induced Cell Cycle Arrest.

Induction of Apoptosis

The extensive DNA damage caused by this compound ultimately triggers programmed cell death, or apoptosis. This is a key mechanism by which this compound eliminates cancer cells. Apoptosis is initiated following prolonged cell cycle arrest and is characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).

Modulation of the EGFR Signaling Pathway

Recent studies have revealed a novel aspect of this compound's mechanism of action: its ability to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR). This effect is particularly significant in squamous cell carcinomas, where EGFR is often overexpressed. The downregulation of EGFR by this compound appears to be primarily due to a persistent transcriptional inhibition of the EGFR gene. Additionally, this compound can induce the early activation of p38 mitogen-activated protein kinase (MAPK), which in turn phosphorylates EGFR, leading to its degradation. This dual mechanism of EGFR suppression contributes to the synergistic antitumor activity observed when this compound is combined with EGFR-targeting therapies like Cetuximab.

dot

References

Namitecan: A Technical Overview for Drug Development Professionals

Introduction

Namitecan, also known as ST-1968, is a hydrophilic derivative of camptothecin, a class of potent anti-cancer agents.[1] As a topoisomerase I inhibitor, this compound exhibits significant cytotoxic potency and has demonstrated promising pre-clinical and early clinical activity against a range of solid tumors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is chemically designated as 7-(2-aminoethoxy)iminomethyl camptothecin.[1] It belongs to a series of 7-oxyiminomethyl derivatives of camptothecin designed to overcome some of the limitations of earlier analogues, such as poor water solubility and lactone instability.[1]

| Identifier | Value |

| IUPAC Name | (19S)-10-[(E)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

| Molecular Formula | C₂₃H₂₂N₄O₅ |

| Molecular Weight | 434.44 g/mol |

| CAS Number | 372105-27-6 |

| SMILES | CC[C@@]1(c2cc3-c4c(Cn3c(=O)c2COC1=O)c(/C=N/OCCN)c5ccccc5n4)O |

| InChI | InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10+/t23-/m0/s1 |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general approach involves the chemical modification of natural camptothecin. This compound is a member of a series of 7-iminomethyl derivatives of camptothecin.[3] The synthesis of these derivatives typically starts with the camptothecin-7-aldehyde, which is then reacted with various amines to form the corresponding imines.[3] For this compound, this would involve a reaction with 2-aminoethoxyamine. Further purification would then be carried out to yield the final product.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA (the "cleavable complex"), this compound prevents the re-ligation of the single-strand breaks created by the enzyme.[1] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

Furthermore, this compound has been shown to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR), a key signaling molecule in many cancers.[4] This inhibition of EGFR expression is, at least in part, mediated by the activation of p38 mitogen-activated protein kinase (MAPK), which subsequently phosphorylates EGFR, marking it for degradation.[4] This dual mechanism of action, targeting both DNA replication and a critical cell signaling pathway, may contribute to its potent anti-tumor activity.

Figure 1: Dual mechanism of action of this compound.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines.

| Cell Line | Tumor Type | IC₅₀ (µM) | Reference |

| A431 | Squamous Cell Carcinoma | 0.21 | [5] |

| A431/TPT (Topotecan-resistant) | Squamous Cell Carcinoma | 0.29 | [5] |

Phase I Clinical Trial Pharmacokinetics

Pharmacokinetic parameters were evaluated in patients with advanced solid tumors.

| Parameter | Value | Dosing Regimen | Reference |

| Clearance | 0.15 L/h | D1, D8 every 21 days | [6] |

| Terminal Half-life | 48 h | D1, D8 every 21 days | [6] |

| Recommended Dose (RD) | 15 mg | D1, D8 every 21 days | [2] |

| Recommended Dose (RD) | 23 mg | D1 every 21 days | [2] |

| Maximum Tolerated Dose (MTD) | 17.5 mg | D1, D8 every 21 days | [7] |

Experimental Protocols

In Vitro Cytotoxicity Assay

The anti-proliferative activity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.[5]

In Vivo Antitumor Efficacy in Xenograft Models

The in vivo efficacy of this compound was evaluated in nude mice bearing human tumor xenografts.

-

Tumor Implantation: Human tumor cells were subcutaneously injected into the flanks of immunocompromised mice.

-

Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements.

-

Drug Administration: Once tumors reached a specified volume, mice were treated with this compound, typically administered intravenously (i.v.) on a defined schedule (e.g., every 4 days for 3 cycles).

-

Efficacy Assessment: Antitumor efficacy was assessed by measuring tumor growth inhibition and, in some cases, complete tumor regression.

-

Toxicity Monitoring: Animal body weight and general health were monitored as indicators of treatment-related toxicity.

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway Downregulation by this compound

The following diagram illustrates the proposed mechanism by which this compound downregulates EGFR signaling.

Figure 2: this compound-induced downregulation of EGFR.

Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of this compound.

Figure 3: Preclinical evaluation workflow for this compound.

References

- 1. This compound: a hydrophilic camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase-I dose finding and pharmacokinetic study of the novel hydrophilic camptothecin ST-1968 (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel cytotoxic 7-iminomethyl and 7-aminomethyl derivatives of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Integrative population pharmacokinetic and pharmacodynamic dose finding approach of the new camptothecin compound this compound (ST1968) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preclinical Efficacy of Namitecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Namitecan (formerly ST1968) is a hydrophilic 7-oxyiminomethyl derivative of camptothecin, a class of potent anti-cancer agents that target topoisomerase I.[1] Developed to overcome the limitations of earlier camptothecins, such as poor water solubility and lactone instability, this compound has demonstrated a promising preclinical profile characterized by marked cytotoxic potency, favorable pharmacokinetics, and significant antitumor efficacy across a range of human tumor xenografts.[1] This technical guide provides an in-depth summary of the preclinical data supporting the efficacy of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

In Vitro Efficacy

This compound has exhibited potent cytotoxic activity against a variety of cancer cell lines, including those resistant to other topoisomerase I inhibitors like topotecan. Its efficacy is attributed to several factors, including potent inhibition of topoisomerase I, persistent stabilization of the cleavable complex, increased intracellular accumulation, and a unique subcellular localization.[1]

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |

| Various Pediatric Tumors | Neuroblastoma, PNET, Medulloblastoma | 2 hours | 0.14 - 13.26 | [2] |

| A431 | Squamous Cell Carcinoma | Not Specified | 0.21 (for apoptosis) | [3] |

| A431/TPT (Topotecan-resistant) | Squamous Cell Carcinoma | Not Specified | 0.29 (for apoptosis) | [3] |

Note: Prolonged drug incubation times of up to 72 hours have been shown to enhance this compound's cytotoxicity, with colony inhibition curves being similar to SN-38 (the active metabolite of Irinotecan) under these conditions.[2]

In Vivo Efficacy

Preclinical studies using animal models, primarily human tumor xenografts in immunodeficient mice, have consistently demonstrated the potent antitumor activity of this compound. It has shown superiority to irinotecan in several xenograft models and has achieved complete tumor regression in some cases.[2][4]

Data Presentation: In Vivo Antitumor Activity of this compound

The table below outlines the in vivo efficacy of this compound in different preclinical tumor models.

| Tumor Model (Cell Line) | Cancer Type | Animal Model | This compound Dose and Schedule | Key Findings | Reference |

| Pediatric Sarcoma Xenografts (4 out of 5 models) | Pediatric Sarcoma | Not Specified | 15–30 mg/kg, i.v., q4d x 3w | Complete tumor regression without regrowth at ~120 days. | [5] |

| A431 | Squamous Cell Carcinoma | Mice | 25 mg/kg | 100% complete response rate. | [3] |

| A431/TPT (Topotecan-resistant) | Squamous Cell Carcinoma | Mice | 25 mg/kg | Retained relevant activity. | [3] |

| Pediatric Tumor Xenografts (3 out of 5 models) | Neuroblastoma, PNET, Medulloblastoma | Nude mice | Not Specified | Superior to Irinotecan, with reversible weight loss (10%). | [2] |

| RD/TE671 | Rhabdomyosarcoma | Not Specified | Not Specified | Marked antiangiogenic effect. | [5] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of DNA topoisomerase I.[1] By binding to the enzyme-DNA complex, it prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][6]

Signaling Pathway: Topoisomerase I Inhibition by this compound

The following diagram illustrates the mechanism of topoisomerase I inhibition by this compound.

Caption: Mechanism of this compound-induced DNA damage and apoptosis.

In addition to its direct cytotoxic effects, this compound has been shown to possess antiangiogenic properties. Studies in pediatric sarcoma models have revealed that this compound treatment leads to the downregulation of key proangiogenic factors.[5]

Signaling Pathway: Anti-Angiogenic Effects of this compound

This diagram depicts the signaling pathway associated with the anti-angiogenic effects of this compound.

Caption: this compound's inhibition of pro-angiogenic signaling.

Experimental Protocols

In Vitro Assays

-

Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Method:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of this compound for a specified duration (e.g., 2 hours or 72 hours).[2]

-

Following treatment, the drug-containing medium is removed, and cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Viable cells with active metabolism convert MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 values are calculated from the dose-response curves.

-

-

Purpose: To assess the long-term reproductive viability of cancer cells after treatment with this compound.

-

Method:

-

A known number of single cells are seeded into 6-well plates.

-

Cells are treated with different concentrations of this compound for a defined period.

-

The medium is then replaced with fresh, drug-free medium, and the cells are incubated for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[7]

-

Colonies are fixed with a solution like glutaraldehyde and stained with crystal violet for visualization and counting.[7]

-

The surviving fraction is calculated by comparing the number of colonies in the treated groups to the untreated control group.

-

-

Purpose: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Method:

-

Cells are treated with this compound for a specific duration.

-

Both adherent and floating cells are collected, washed, and fixed in cold 70% ethanol.

-

The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

-

-

Purpose: To quantify the percentage of cells undergoing apoptosis and necrosis following this compound treatment.

-

Method:

-

Cells are treated with this compound for the desired time.

-

Cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

In Vivo Xenograft Studies

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Caption: Workflow for preclinical in vivo efficacy studies.

-

Animal Models: Typically, immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenografts.

-

Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered, often intravenously (i.v.), according to a specific dose and schedule (e.g., every 4 days for 3 weeks).[5]

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoints: The study may be terminated when tumors in the control group reach a certain size, or after a specific duration. Key efficacy endpoints include tumor growth inhibition (TGI), complete responses (CR), and in some cases, overall survival.

Conclusion

The preclinical data for this compound strongly support its potential as a potent and effective anticancer agent. Its broad in vitro cytotoxicity, significant in vivo antitumor activity in various and often resistant tumor models, and its dual mechanism of direct cytotoxicity and antiangiogenesis provide a solid rationale for its continued clinical development. The detailed experimental protocols provided herein offer a framework for the further investigation and validation of this compound's efficacy in diverse preclinical settings.

References

- 1. This compound: a hydrophilic camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of the novel 7-substituted camptothecin this compound (ST1968) in paediatric tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Namitecan (ST1968): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Namitecan (ST1968) is a novel, water-soluble camptothecin analogue that has demonstrated significant antitumor activity in a range of preclinical models and has undergone early clinical evaluation. As a potent topoisomerase I inhibitor, this compound stabilizes the topoisomerase I-DNA cleavable complex, leading to DNA damage and cell death. Notably, it has shown efficacy in tumor models resistant to other camptothecins like topotecan and irinotecan. Beyond its primary mechanism, this compound also exhibits antiangiogenic properties by downregulating key proangiogenic factors. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development of this compound, including its mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Introduction

Camptothecins are a class of anticancer drugs that target topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. This compound (ST1968) is a hydrophilic 7-oxyiminomethyl derivative of camptothecin, designed to improve upon the pharmacological profile of earlier compounds in this class.[1] Its enhanced water solubility and unique properties contribute to a favorable therapeutic index, as demonstrated in preclinical and early clinical studies.[1] This whitepaper will delve into the technical details of this compound's development, providing researchers and drug development professionals with a thorough understanding of this promising anticancer agent.

Preclinical Development

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its effectiveness, particularly in pediatric and squamous cell carcinoma models.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A431 | Squamous Cell Carcinoma | 0.21 | [2] |

| A431/TPT (Topotecan-resistant) | Squamous Cell Carcinoma | 0.29 | [2] |

| Pediatric Nervous System Tumors | Neuroblastoma, PNET, Medulloblastoma | 0.14 - 13.26 (2h exposure) | [3] |

In Vivo Efficacy in Xenograft Models

Preclinical studies using xenograft models have consistently shown the potent antitumor activity of this compound. In pediatric sarcoma models, this compound demonstrated impressive efficacy, leading to complete tumor regression in 4 out of 5 tested xenografts at doses ranging from 15–30 mg/kg.[1] This curative efficacy was observed even at well-tolerated, suboptimal doses.[4] Furthermore, this compound was found to be superior to irinotecan in three out of five pediatric neuroblastoma, PNET, and medulloblastoma xenograft models.[3] A notable feature of this compound's in vivo activity is its ability to overcome resistance to topotecan.[5]

Mechanism of Action

Topoisomerase I Inhibition

The primary mechanism of action of this compound is the inhibition of topoisomerase I. By binding to the enzyme-DNA complex, this compound prevents the re-ligation of the single-strand breaks created by topoisomerase I. This stabilization of the "cleavable complex" leads to the accumulation of DNA damage, ultimately triggering apoptosis.

Figure 1: Mechanism of Topoisomerase I Inhibition by this compound.

Antiangiogenic Effects

In addition to its direct cytotoxic effects, this compound has been shown to possess antiangiogenic properties. Studies in a rhabdomyosarcoma model revealed that this compound's activity is associated with a significant downregulation of several key proangiogenic factors.[4]

Figure 2: Antiangiogenic Signaling Pathway of this compound.

This downregulation of vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and the chemokines CCL-2 and CXCL16 contributes to the overall antitumor efficacy of this compound by inhibiting the formation of new blood vessels that supply tumors with essential nutrients.[4]

Clinical Development

Phase I Clinical Trials

Phase I clinical trials were conducted to determine the safety, pharmacokinetic profile, and recommended dose of this compound in patients with advanced solid tumors.[6]

| Parameter | Value | Citation |

| Pharmacokinetics | ||

| Clearance | 0.15 L/h | [3] |

| Terminal Half-life | 48 hours | [3] |

| Dosing and Toxicity | ||

| Recommended Dose (D1, D8 Q21D) | 15 mg | [6] |

| Maximum Tolerated Dose (D1, D8 Q21D) | 17.5 mg | [6] |

| Recommended Dose (D1 Q21D) | 23 mg | [6] |

| Dose-Limiting Toxicity | Neutropenia | [6] |

The studies concluded that this compound has a favorable pharmacokinetic profile and manageable toxicity, with neutropenia being the primary dose-limiting toxicity.[6]

Experimental Protocols

In Vitro Growth Inhibition Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of this compound for 72 hours.

-

Cell viability is assessed using a standard method such as the MTT or clonogenic assay.[3]

-

The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Human tumor cells (e.g., pediatric sarcoma cell lines) are subcutaneously injected into immunocompromised mice.[1]

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

This compound is administered intravenously at specified doses and schedules (e.g., 15-30 mg/kg, q4d×3w).[1]

-

Tumor volume is measured regularly using calipers and calculated using the formula: (width)^2 x length / 2.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, tumors are excised for further analysis.

Figure 3: Experimental Workflow for an In Vivo Xenograft Study.

Measurement of Proangiogenic Factors

Objective: To quantify the effect of this compound on the expression of proangiogenic factors in tumor tissue.

Methodology:

-

Tumor tissues from control and this compound-treated mice (from the xenograft study) are collected and homogenized.

-

Protein lysates are prepared from the tumor homogenates.

-

The concentrations of proangiogenic factors such as VEGF, bFGF, CCL-2, and CXCL16 are measured using specific enzyme-linked immunosorbent assays (ELISAs).[4]

-

Alternatively, protein expression levels can be analyzed by Western blotting.

-

Messenger RNA (mRNA) levels of these factors can also be quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

Conclusion

This compound (ST1968) is a promising novel camptothecin analogue with a dual mechanism of action, combining direct cytotoxicity through topoisomerase I inhibition with antiangiogenic effects. Its favorable preclinical profile, including activity in resistant tumors and a good therapeutic index, has been supported by early clinical data demonstrating a manageable safety profile and predictable pharmacokinetics. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other similar anticancer agents. Continued research is warranted to fully elucidate its therapeutic potential in various cancer types.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical evaluation of the novel 7-substituted camptothecin this compound (ST1968) in paediatric tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The curative efficacy of this compound (ST1968) in preclinical models of pediatric sarcoma is associated with antiangiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of ST1968 (this compound) on a topotecan-resistant squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase-I dose finding and pharmacokinetic study of the novel hydrophilic camptothecin ST-1968 (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Namitecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Namitecan (also known as ST1968) is a hydrophilic 7-oxyiminomethyl derivative of camptothecin, a class of potent anti-cancer agents that target topoisomerase I.[1] Developed to overcome some of the limitations of earlier camptothecins like topotecan and irinotecan, such as poor water solubility and lactone ring instability, this compound exhibits a promising preclinical and clinical profile.[2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its interaction with key cellular signaling pathways.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[3] By stabilizing the covalent complex between topoisomerase I and DNA (the cleavable complex), this compound leads to the accumulation of single-strand DNA breaks.[2] When the cellular replication machinery encounters these stabilized complexes, irreversible double-strand DNA breaks occur, ultimately triggering apoptotic cell death.[3]

A key feature of this compound is its ability to form a persistent and stable DNA-topoisomerase I cleavable complex, contributing to its marked cytotoxic potency.[2]

In Vitro Pharmacology

Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in various cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Squamous Cell Carcinoma | 0.21[4] |

| A431/TPT (Topotecan-resistant) | Squamous Cell Carcinoma | 0.29[4] |

| FaDu | Squamous Cell Carcinoma | Data not explicitly quantified in provided search results. |

| A2780 | Ovarian Carcinoma | Data not explicitly quantified in provided search results. |

| KB | Cervical Carcinoma | Data not explicitly quantified in provided search results. |

| Caski | Cervical Carcinoma | Data not explicitly quantified in provided search results. |

| SiHa | Cervical Carcinoma | Data not explicitly quantified in provided search results. |

Note: Preclinical models showed complete responses in various squamous cell models (FaDu, A431, A2780, KB, Caski, SiHa), but specific IC50 values for all were not available in the provided search results.[5]

Experimental Protocol: In Vitro Cell Proliferation Assay (Cell Counting Method)

The antiproliferative activity of this compound is typically evaluated using a cell counting method following a 72-hour drug exposure.[4]

-

Cell Plating: Cancer cells are seeded in appropriate multi-well plates at a predetermined density to ensure exponential growth throughout the experiment.

-

Drug Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

Cell Counting: Following incubation, cells are detached (e.g., using trypsin) and counted using an automated cell counter or a hemocytometer.

-

Data Analysis: The number of viable cells in the drug-treated wells is compared to the vehicle-treated control wells. Dose-response curves are generated, and the IC50 values (the concentration of drug that inhibits cell proliferation by 50%) are calculated.[4]

In Vivo Pharmacology

Antitumor Efficacy in Xenograft Models

This compound has demonstrated significant antitumor activity in various human tumor xenograft models, including those resistant to other camptothecins like topotecan and irinotecan.[2][6]

In a study using a topotecan-resistant squamous cell carcinoma model (A431/TPT), this compound retained outstanding efficacy.[6] In mice bearing A431 tumors, a 25 mg/kg dose of this compound resulted in a 100% complete response rate with acceptable body weight loss and no toxic deaths.[4] Furthermore, a 10 mg/kg dose of this compound in combination with cetuximab induced synergistic antitumor effects in squamous cell carcinoma models.[4]

Experimental Protocol: Human Tumor Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of the human tumor xenograft.

-

Tumor Cell Implantation: Exponentially growing human cancer cells (e.g., 1 x 10^7 A431 cells per mouse) are subcutaneously injected into the flanks of the mice.[4]

-

Tumor Growth Monitoring: Tumor growth is monitored by biweekly measurements of tumor diameters with a Vernier caliper. Tumor volume (TV) is calculated using the formula: TV (mm³) = (d² x D)/2, where 'd' is the shortest and 'D' is the longest diameter.[4]

-

Treatment Initiation: Treatment begins when the tumors reach a palpable size (e.g., 80-90 mm³).[4]

-

Drug Administration: this compound is administered intravenously. A typical dosing schedule might be every fourth day for a total of four administrations.[4]

-

Endpoint Evaluation: The primary endpoint is typically tumor growth inhibition. Animal body weight and overall health are monitored as indicators of toxicity.

Pharmacokinetics

Clinical studies in patients with advanced solid tumors have provided insights into the pharmacokinetic profile of this compound.

| Parameter | Value |

| Clearance | 0.15 L/h[5] |

| Terminal Half-life | 48 hours[5] |

| Distribution Volume (from a one-compartment model) | 38 L[5] |

A key finding is that body surface area was not associated with this compound clearance, supporting the use of flat-dosing.[5] A significant association was observed between creatinine clearance and the clearance of this compound.[5]

Experimental Protocol: Pharmacokinetic Analysis in Clinical Trials

-

Patient Population: Patients with advanced solid tumors are enrolled in dose-escalation studies.

-

Dosing Regimens: Various intravenous dosing schedules have been investigated, including administration on days 1 and 8 of a 3-week cycle, once every 3 weeks, and on 3 consecutive days every 3 weeks.[5]

-

Blood Sampling: Pharmacokinetic sampling is typically performed during the first treatment cycle at multiple time points (e.g., pre-dose, during infusion, and at various time points post-infusion).[1]

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatographic (HPLC) method with protein precipitation for sample pretreatment.[1]

-

Pharmacokinetic Modeling: Plasma concentration-time data are analyzed using population pharmacokinetic models (e.g., a linear three-compartment model) to estimate pharmacokinetic parameters.[5]

Pharmacodynamics

The primary dose-limiting toxicity of this compound is myelosuppression, specifically neutropenia and thrombocytopenia.[1] A significant and clinically relevant association has been established between the area under the concentration-time curve (AUC) of this compound and the percentage drop in neutrophils and thrombocytes.[5] Non-hematological toxicity has been reported to be negligible.[7]

Experimental Protocol: Pharmacodynamic Assessment in Clinical Trials

-

Toxicity Monitoring: Patients are monitored for both hematological and non-hematological toxicities.

-

Hematology Assessments: Complete blood counts, including hemoglobin, thrombocytes, and white blood cells with differentials, are assessed at weekly intervals during all cycles. More frequent monitoring is performed in cases of severe neutropenia or thrombocytopenia.[1]

-

Non-hematological Toxicity Assessment: Non-hematological toxicities are assessed at weekly intervals and more frequently during the first treatment cycle. All toxicities are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[1]

-

PK/PD Modeling: The relationship between this compound exposure (pharmacokinetics) and myelosuppression (pharmacodynamics) is quantified using a semiphysiological model to inform dose recommendations.[1]

Signaling Pathway Interactions

Inhibition of Topoisomerase I and DNA Damage Response

The core mechanism of this compound's action is the stabilization of the topoisomerase I-DNA cleavable complex, leading to DNA damage and apoptosis.

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.

-

DNA Substrate Preparation: A DNA substrate (e.g., a specific oligonucleotide or plasmid DNA) is uniquely radiolabeled at the 3'-end.[8]

-

Reaction Mixture: The labeled DNA substrate is incubated with purified recombinant topoisomerase I in a reaction buffer.

-

Drug Incubation: Various concentrations of this compound are added to the reaction mixture and incubated to allow for the formation of the drug-enzyme-DNA ternary complex.

-

Reaction Termination: The reaction is terminated by the addition of a detergent (e.g., SDS) to denature the enzyme.

-

Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization and Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The intensity of the bands corresponding to the cleaved DNA is quantified to determine the extent of topoisomerase I-mediated DNA cleavage induced by this compound.[8]

Downregulation of EGFR Signaling Pathway

In addition to its direct effects on topoisomerase I, this compound has been shown to downregulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, particularly in squamous cell carcinoma models. This downregulation occurs through at least two mechanisms:

-

Transcriptional Inhibition: this compound can lead to a decrease in EGFR mRNA levels.

-

p38 MAPK-Mediated Degradation: this compound can induce the early activation of p38 mitogen-activated protein kinase (MAPK), which in turn phosphorylates EGFR, leading to its degradation.

This dual effect on EGFR signaling may contribute to the synergistic antitumor activity observed when this compound is combined with EGFR inhibitors like cetuximab.

Conclusion

This compound is a promising hydrophilic camptothecin derivative with a well-defined mechanism of action targeting topoisomerase I. Its favorable pharmacological profile, including potent in vitro and in vivo antitumor activity, predictable pharmacokinetics allowing for flat-dosing, and a manageable safety profile with myelosuppression as the primary dose-limiting toxicity, supports its continued clinical development. Furthermore, its ability to modulate the EGFR signaling pathway suggests potential for synergistic combination therapies. This technical guide provides a comprehensive overview of the key pharmacological characteristics of this compound to aid researchers and drug development professionals in their evaluation and future investigation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Integrative population pharmacokinetic and pharmacodynamic dose finding approach of the new camptothecin compound this compound (ST1968) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of ST1968 (this compound) on a topotecan-resistant squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase-I dose finding and pharmacokinetic study of the novel hydrophilic camptothecin ST-1968 (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Namitecan and Its Derivatives: A Technical Guide to a New Generation of Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Namitecan and its related derivatives represent a promising new class of hydrophilic camptothecin analogues designed to overcome the limitations of earlier topoisomerase I inhibitors. This technical guide provides an in-depth overview of the core properties of this compound and other key derivatives, including Gimatecan, Karenitecin, and Exatecan. It details their shared mechanism of action, the nuances of their chemical synthesis, and the critical signaling pathways they modulate. Furthermore, this document offers a compilation of preclinical and clinical data in a comparative format, alongside detailed experimental protocols for their synthesis and biological evaluation, to serve as a valuable resource for researchers in the field of oncology drug development.

Introduction: The Evolution of Camptothecin Derivatives

Camptothecins are a class of cytotoxic quinoline alkaloids that inhibit DNA topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.[1] Despite their potent antitumor activity, the clinical use of the parent compound, camptothecin, has been hampered by poor water solubility, instability of the active lactone ring, and significant toxicity.[1] This led to the development of numerous derivatives, with this compound emerging from a series of 7-oxyiminomethyl camptothecins designed for improved pharmacological properties.[1] this compound, chemically known as 7-(2-aminoethoxy)iminomethyl camptothecin, is a hydrophilic derivative that exhibits enhanced lactone stability and a favorable pharmacokinetic profile.[1] This guide will explore the properties and potential of this compound and other notable derivatives that share a similar structural backbone and mechanism of action.

Mechanism of Action: Targeting the Topoisomerase I-DNA Cleavable Complex

The primary mechanism of action for this compound and its derivatives is the inhibition of DNA topoisomerase I (Top1).[1] These compounds intercalate into the Top1-DNA complex, stabilizing this "cleavable complex."[1] This stabilization prevents the re-ligation of the single-strand DNA break created by Top1, leading to an accumulation of these breaks. When the advancing replication fork collides with these stabilized complexes, irreversible double-strand DNA breaks occur, triggering a cascade of cellular responses that ultimately lead to apoptotic cell death.[2]

Signaling Pathway: The DNA Damage Response

The induction of double-strand breaks by this compound derivatives activates the DNA Damage Response (DDR) pathway. This intricate signaling network is orchestrated by several key protein kinases, primarily Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[2][3] Upon sensing DNA damage, ATM and ATR phosphorylate and activate a host of downstream targets, including the checkpoint kinases CHK2 and CHK1, respectively.[2][3] These kinases, in turn, phosphorylate downstream effectors that mediate cell cycle arrest, providing time for DNA repair.[4] If the damage is too extensive to be repaired, the DDR pathway can initiate apoptosis. The ATR/Chk1 pathway has been shown to play a predominant role in the cellular response to topoisomerase I inhibitors.[2]

Preclinical and Clinical Data Summary

The following tables summarize key preclinical and clinical data for this compound and its notable derivatives. This allows for a direct comparison of their potency, efficacy, and pharmacokinetic properties.

In Vitro Cytotoxicity

| Compound | Cell Line | Cancer Type | IC50 |

| This compound | A431 | Squamous Cell Carcinoma | 0.21 µM |

| A431/TPT (Topotecan-resistant) | Squamous Cell Carcinoma | 0.29 µM | |

| Gimatecan | Panel of HCC cell lines | Hepatocellular Carcinoma | 12.1 - 1085.0 nM[5] |

| Karenitecin | A253 | Head and Neck Carcinoma | 0.07 µM[6] |

| COLO205 | Colon Cancer | 2.4 nM[6] | |

| COLO320 | Colon Cancer | 1.5 nM[6] | |

| LS174T | Colon Cancer | 1.6 nM[6] | |

| SW1398 | Colon Cancer | 2.9 nM[6] | |

| WiDr | Colon Cancer | 3.2 nM[6] | |

| Exatecan | P388 (Top1 inhibition) | Murine Leukemia | 0.975 µg/mL[7] |

| Breast Cancer Cell Lines (mean) | Breast Cancer | 2.02 ng/mL[8] | |

| Colon Cancer Cell Lines (mean) | Colon Cancer | 2.92 ng/mL[8] | |

| Stomach Cancer Cell Lines (mean) | Stomach Cancer | 1.53 ng/mL[8] | |

| Lung Cancer Cell Lines (mean) | Lung Cancer | 0.877 ng/mL[8] | |

| PC-6 | Lung Cancer | 0.186 ng/mL[8] | |

| PC-6/SN2-5 (resistant) | Lung Cancer | 0.395 ng/mL[8] |

In Vivo Antitumor Efficacy (Xenograft Models)

| Compound | Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |

| This compound | A431 | Squamous Cell Carcinoma | 10 mg/kg i.v. (in combination with Cetuximab) | Complete tumor regression in 8/8 animals.[9] |

| Pediatric Sarcoma Models (4/5) | Sarcoma | 15-30 mg/kg i.v. | Complete tumor regression. | |

| Gimatecan | A549 | Lung Carcinoma | 0.5 mg/kg daily, p.o. | Strong tumor growth inhibition.[10] |

| MeWo | Melanoma | 0.06 mg/kg daily, p.o. | Significant inhibition of tumor angiogenesis.[10] | |

| Orthotopic CNS tumors | CNS Malignancies | Various oral schedules | Significant increase in survival time.[11] | |

| HCC Xenografts | Hepatocellular Carcinoma | 0.8 mg/kg, p.o. (Q4dx4) | 62-95% TGI[5] | |

| Karenitecin | COLO320 | Colon Cancer | 1 mg/kg i.p. | 61% TGI[6] |

| COLO205 | Colon Cancer | 1 mg/kg i.p. | 54% TGI[6] | |

| Ovarian Cancer Xenografts (3 models) | Ovarian Cancer | Equitoxic to Topotecan | 81-91% TGI, superior to Topotecan.[12] | |

| Exatecan | MIA-PaCa-2 | Pancreatic Cancer | 15, 25 mg/kg i.v. | High inhibition of primary tumor growth.[8] |

| BxPC-3 | Pancreatic Cancer | 15, 25 mg/kg i.v. | High inhibition of primary tumor growth, significant suppression of metastasis.[8] | |

| MX-1 (BRCA1-deficient) | Triple-Negative Breast Cancer | 10 µmol/kg (single dose, PEG-conjugated) | Complete tumor growth suppression for >40 days.[13] |

Clinical Pharmacokinetics

| Compound | Key Pharmacokinetic Parameters |

| This compound | Terminal half-life: ~48 hours. Clearance: ~0.15 L/h. Dose-proportional pharmacokinetics.[5][14] |

| Gimatecan | Very long apparent biological half-life: ~77 ± 37 hours. Exists in plasma mainly as the active lactone form (>85%).[15][16] |

| Karenitecin | Total body clearance is significantly enhanced by concurrent administration of enzyme-inducing anti-seizure drugs (15.9 ± 9.6 L/h/m² with EIASDs vs. 10.2 ± 3.5 L/h/m² without).[17] |

| Exatecan | Elimination half-life: ~27.45 hours. Clearance: ~1.39 L/h/m². Volume of distribution: ~39.66 L. Dose-proportional pharmacokinetics.[7] |

Phase I/II Clinical Trial Outcomes

| Compound | Phase | Cancer Types | Recommended Dose (RD) / Maximum Tolerated Dose (MTD) | Efficacy |

| This compound | I | Advanced Solid Tumors | RD: 15 mg (D1, D8, Q21D); 23 mg (D1, Q21D) | Partial remission in endometrial and cholangiocellular carcinoma.[14] |

| Gimatecan | I | Advanced Solid Tumors | MTD: 2.40 mg/m² (weekly for 3 weeks) | Disease stabilization in 4 patients.[15] |

| Karenitecin | II | Metastatic Melanoma | 1 mg/m²/day for 5 days, every 3 weeks | 1 complete response, 33% disease stabilization.[18] |

| I | Recurrent Malignant Glioma | MTD: 2.0 mg/m² (+EIASD), 1.5 mg/m² (-EIASD) | No objective responses.[17] | |

| Exatecan | II | Metastatic Gastric Cancer | - | 2 partial responses, 18 stable disease.[19] |

| I | Advanced Solid Tumors | MTD: 2.4 mg/m² (24-hour infusion every 3 weeks) | 4 patients with stable disease.[20][21] |

Experimental Protocols

Synthesis of this compound (7-(2-aminoethoxy)iminomethyl camptothecin)

The synthesis of this compound and other 7-oxyiminomethyl derivatives of camptothecin generally involves the condensation of a 7-formyl or 7-keto camptothecin precursor with an appropriate O-substituted hydroxylamine.

References

- 1. This compound: a hydrophilic camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of checkpoint kinase 1 in sensitivity to topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Integrative population pharmacokinetic and pharmacodynamic dose finding approach of the new camptothecin compound this compound (ST1968) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. researchgate.net [researchgate.net]

- 10. Antiangiogenic effects of the novel camptothecin ST1481 (gimatecan) in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. iv.iiarjournals.org [iv.iiarjournals.org]

- 13. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase-I dose finding and pharmacokinetic study of the novel hydrophilic camptothecin ST-1968 (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I and pharmacokinetic study of gimatecan given orally once a week for 3 of 4 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of the new oral camptothecin gimatecan: the inter-patient variability is related to alpha1-acid glycoprotein plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase I and pharmacokinetic study of karenitecin in patients with recurrent malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preclinical and clinical activity of the topoisomerase I inhibitor, karenitecin, in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A phase II clinical and pharmacokinetic study of intravenous exatecan mesylate (DX-8951f) in patients with untreated metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ascopubs.org [ascopubs.org]

Intracellular Accumulation of Namitecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Namitecan (ST1968), a hydrophilic derivative of camptothecin, has demonstrated significant cytotoxic potency, which is attributed in part to its increased intracellular accumulation and distinct subcellular localization.[1] This technical guide provides an in-depth overview of the current understanding of this compound's intracellular accumulation, drawing from preclinical studies. It covers the proposed mechanisms of uptake and efflux, subcellular distribution, and the experimental methodologies used to investigate these phenomena. This document is intended to serve as a resource for researchers and professionals involved in the development and study of novel anticancer agents.

Introduction

Camptothecins are a class of anticancer drugs that inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription.[1] A significant challenge in the clinical use of camptothecins is the development of drug resistance, often mediated by decreased intracellular drug accumulation. This compound has emerged as a promising agent due to its efficacy in tumor models resistant to other camptothecins, such as topotecan.[1] This enhanced activity is closely linked to its ability to achieve and maintain high intracellular concentrations. Understanding the molecular mechanisms governing this compound's cellular pharmacokinetics is therefore critical for its continued development and clinical application.

Mechanisms of Intracellular Accumulation

The intracellular concentration of this compound is a net result of its influx, efflux, and subcellular sequestration. While the precise transporters involved in its uptake are yet to be fully elucidated, studies have provided insights into its efflux and subcellular localization, particularly in the context of drug resistance.

Cellular Uptake

The specific transporters responsible for the cellular uptake of this compound have not been definitively identified in the reviewed literature. As a hydrophilic derivative, its transport across the plasma membrane is likely facilitated by carrier-mediated transport systems rather than passive diffusion. Further research is required to identify the specific solute carrier (SLC) transporters or other uptake mechanisms involved.

Cellular Efflux and Resistance

A key feature of this compound is its ability to circumvent certain common mechanisms of drug resistance. A study utilizing a topotecan-resistant squamous cell carcinoma cell line (A431/TPT), which overexpresses P-glycoprotein (P-gp/MDR1), found that this compound's cellular pharmacokinetics were similar in both the resistant and the parental A431 cells. This suggests that this compound is a poor substrate for P-glycoprotein, a common efflux pump responsible for multidrug resistance.[2]

Subcellular Localization and Sequestration

A distinctive characteristic of this compound is its subcellular localization. In topotecan-resistant cells, this compound was observed to localize more rapidly and to a greater extent in cytoplasmic organelles, which are presumed to be lysosomes.[2] This lysosomal sequestration may play a dual role. The acidic environment of lysosomes could stabilize the active lactone form of the drug. Furthermore, these organelles might serve as a drug reservoir, allowing for a sustained release of the active compound into the cytoplasm and nucleus, thereby prolonging its therapeutic effect.[2][3] This is in contrast to topotecan, which exhibits significantly reduced uptake and retention in these resistant cells.[2]

Signaling Pathways and Cellular Processes

This compound has been shown to influence cellular signaling pathways that can impact its intracellular fate and activity. Notably, this compound can induce the internalization of the Epidermal Growth Factor Receptor (EGFR).[4] This process may contribute to its synergistic antitumor activity when used in combination with EGFR inhibitors like cetuximab.

Experimental Protocols

Precise quantification of intracellular drug concentration is fundamental to understanding the pharmacokinetics of this compound. While specific protocols for this compound are not extensively detailed in the public domain, a general methodology can be adapted from established procedures for other camptothecins and intracellular drug analysis.

Quantification of Intracellular this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of small molecules from biological matrices.

Objective: To determine the intracellular concentration of this compound in a cancer cell line.

Materials:

-

This compound standard

-

Cancer cell line (e.g., A431)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

HPLC system with a C18 column and a suitable detector (e.g., fluorescence or UV)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a known density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points. Include untreated cells as a control.

-

-

Cell Harvesting and Lysis:

-

Remove the culture medium and wash the cells twice with ice-cold PBS to eliminate extracellular drug.

-

Lyse the cells by adding a specific volume of lysis buffer and incubating on ice.

-

Scrape the cells and collect the lysate.

-

-

Protein Precipitation and Sample Preparation:

-

Add a known volume of cold acetonitrile (containing an internal standard, if available) to the cell lysate to precipitate proteins.

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated protein.

-

Collect the supernatant containing the drug.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate the analyte on a C18 column using a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid).

-

Detect this compound based on its retention time and detector response (fluorescence or UV absorbance).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the standard curve.

-

Normalize the drug amount to the cell number or total protein content to determine the intracellular concentration.

-

Data Presentation

While specific quantitative data for this compound's intracellular accumulation from peer-reviewed literature is limited, a comparative summary of its activity against a topotecan-resistant cell line highlights its improved cellular pharmacokinetics.

| Cell Line | Drug | IC50 (µM) | Cellular Accumulation | Efflux by P-gp |

| A431 (Parental) | This compound | ~0.21[5] | High | No |

| Topotecan | - | Lower than this compound[2] | Yes | |

| A431/TPT (Resistant) | This compound | ~0.29[5] | Similar to parental[2] | No |

| Topotecan | - | Dramatically reduced[2] | Yes |

Note: The IC50 values are for apoptosis induction and provide an indirect measure of efficacy related to intracellular drug levels. The qualitative descriptions of cellular accumulation are based on the findings from Zuco et al. (2010).[2]

Conclusion and Future Directions

The enhanced intracellular accumulation of this compound is a cornerstone of its potent antitumor activity, particularly in drug-resistant cancers. Its ability to evade P-glycoprotein-mediated efflux and its unique lysosomal sequestration are key advantages over other camptothecins. However, significant gaps in our understanding remain. Future research should focus on:

-

Identification of Uptake Transporters: Elucidating the specific transporters responsible for this compound's cellular influx will provide a more complete picture of its pharmacokinetics and may open avenues for modulating its uptake.

-

Role of Other Efflux Transporters: While this compound appears to be a poor substrate for P-gp, the involvement of other ABC transporters (e.g., MRPs, BCRP) should be systematically investigated.

-

Quantitative Subcellular Distribution: Advanced cell imaging and analytical techniques could provide precise quantification of this compound in different subcellular compartments, confirming the lysosome's role as a drug reservoir.

-

Signaling Pathways: A deeper investigation into the signaling pathways that regulate the expression and activity of this compound transporters is warranted.

A comprehensive understanding of these aspects will be invaluable for the rational design of combination therapies and the optimization of this compound's clinical use.

References

- 1. This compound: a hydrophilic camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Subcellular localization of the camptothecin analogues, topotecan and gimatecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

Early Clinical Trial Results for Namitecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial results for Namitecan (also known as ST1968), a novel hydrophilic camptothecin derivative. The information presented herein is a synthesis of data from initial phase I studies, focusing on pharmacokinetics, safety, and preliminary efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of oncology drug development.

Executive Summary

This compound is a potent topoisomerase I inhibitor that has demonstrated promising preclinical activity.[1] Early clinical development has focused on establishing a safe and effective dosing regimen in patients with advanced solid tumors. Phase I trials have explored various intravenous dosing schedules, with neutropenia identified as the primary dose-limiting toxicity (DLT).[1][2] The drug exhibits linear pharmacokinetics and a long terminal half-life.[3][4] Preliminary signs of antitumor activity have been observed in heavily pretreated patient populations.[2][5] This guide will detail the quantitative data from these early trials, outline the experimental protocols employed, and visualize the core mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early clinical trials of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Clearance | 0.15 L/h | [3][] |

| Terminal Half-life | 48 hours | [3][] |

| Pharmacokinetic Model | Linear three-compartment | [3][5] |

| Dose Proportionality | Fully dose-proportional | [2] |

Table 2: Recommended Doses from Phase I Dose-Escalation Studies

| Dosing Regimen | Recommended Dose (RD) | Maximum Tolerated Dose (MTD) | Source |

| Days 1 and 8 every 21 days (D1, D8 Q21D) | 15 mg | 17.5 mg | [2][4] |

| Day 1 every 21 days (D1 Q21D) | 23 mg | Not explicitly defined | [2] |

| Days 1-3 every 21 days (D1-3 Q21D) | 6 mg | 7 mg (DLT observed) | [3] |

Table 3: Dose-Limiting Toxicities (DLTs) and Common Adverse Events

| Toxicity | Grade | Description | Source |

| Neutropenia | Grade 4 | Persisting >5 days; Febrile neutropenia. Primary DLT. | [1][2] |

| Thrombocytopenia | Grade 3 | A major DLT. | [2][4] |

| Non-hematological toxicities | Grade 1/2 | Generally mild and included asthenia, fatigue, and alopecia. Considered negligible in dose-limiting context. | [2][4] |

Table 4: Preliminary Antitumor Activity

| Tumor Type | Response | Dosing Regimen | Source |

| Endometrial Cancer | Partial Remission | D1, D8 Q21D | [2] |

| Cholangiocellular Carcinoma | Partial Remission | D1 Q21D | [2] |

| Various Solid Tumors | Stable Disease (≥6 cycles) | D1, D8 Q21D | [4] |

Experimental Protocols

Study Design and Patient Population

The early clinical evaluation of this compound consisted of phase I, open-label, dose-escalation studies.[2][4] These trials enrolled patients with advanced, metastatic, or unresectable solid tumors who had failed standard therapies. The primary objectives were to determine the MTD and RD, and to characterize the safety and pharmacokinetic profile of this compound.[2] A classic "3+3" cohort design was employed for dose escalation.[2][7]

Dosing and Administration

This compound was administered as an intravenous infusion over 2 hours.[2][3] Several dosing schedules were investigated, including:

Pharmacokinetic Analysis

Blood samples for pharmacokinetic analysis were collected during the first treatment cycle.[3][4] Plasma concentrations of this compound were determined using a validated high-performance liquid chromatographic (HPLC) method with protein precipitation as a pretreatment procedure.[3]

Efficacy and Toxicity Assessment

Tumor response was evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST).[8][9] Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[4][10] Dose-limiting toxicities were defined as Grade 4 neutropenia lasting more than 5 days, febrile neutropenia, Grade 3 thrombocytopenia, or Grade 2 or higher non-hematological toxicity.[2][7]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Topoisomerase I Inhibition

This compound, like other camptothecins, exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[1][5] This leads to the stabilization of the topoisomerase I-DNA cleavage complex, which in turn causes single-strand DNA breaks.[1][] When a replication fork collides with this complex, the single-strand break is converted into a double-strand break, a highly lethal form of DNA damage.[1][2] This triggers a DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis.[][11]

Caption: this compound's mechanism of action targeting Topoisomerase I.

Downstream Signaling Consequences of Topoisomerase I Inhibition

The DNA damage induced by this compound activates a cascade of downstream signaling pathways. The DNA Damage Response (DDR) involves the activation of kinases such as ATM and ATR, which in turn phosphorylate a host of substrate proteins to orchestrate a cellular response.[8] This can lead to the activation of pro-apoptotic pathways and the inhibition of survival signals. For instance, camptothecin-induced DNA damage has been shown to activate NF-κB, a key regulator of inflammation and cell survival.[3]

Caption: Key downstream signaling pathways affected by Topoisomerase I inhibition.

Experimental Workflow for Phase I Dose Escalation

The "3+3" dose-escalation design is a conventional method for determining the MTD of a new anticancer agent. The workflow involves treating cohorts of three patients at escalating dose levels until a DLT is observed.

Caption: Logical flow of a '3+3' dose-escalation clinical trial design.

References

- 1. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 2. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase-I dose finding and pharmacokinetic study of the novel hydrophilic camptothecin ST-1968 (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CTCAE and AE Reporting - NCI [dctd.cancer.gov]

- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

Methodological & Application

Namitecan In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Namitecan (also known as ST1968) is a hydrophilic derivative of camptothecin, a class of potent anti-cancer agents that target topoisomerase I.[1] Topoisomerase I is a critical enzyme involved in DNA replication and transcription, and its inhibition by this compound leads to DNA damage and subsequent cell death in rapidly dividing cancer cells.[1][2] This document provides detailed protocols for in vitro cell culture experiments with this compound, including methods for assessing cell viability, apoptosis, and cell cycle effects. Additionally, it summarizes the current understanding of this compound's mechanism of action and presents available data on its cytotoxic activity against various cancer cell lines.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of DNA topoisomerase I. The key steps in its mechanism of action are:

-

Stabilization of the Cleavable Complex: this compound intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of the single-strand DNA break created by the enzyme.[1] This results in a stabilized "cleavable complex."

-

DNA Damage: The collision of the replication fork with this stabilized complex leads to the formation of irreversible double-strand DNA breaks.

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers a cellular stress response, often involving the activation of the p53 tumor suppressor protein. This can lead to cell cycle arrest, primarily in the G2/M phase, to allow for DNA repair.[2] If the damage is too extensive, the cell is directed towards programmed cell death (apoptosis).

Furthermore, this compound has been shown to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR), a key signaling molecule in many cancers. This downregulation occurs through two main pathways:

-

Transcriptional Repression: this compound can lead to a decrease in EGFR mRNA levels.

-

p38 MAPK-Mediated Degradation: The drug can activate p38 MAPK, which in turn phosphorylates EGFR, targeting it for degradation.[3]

Data Presentation

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Squamous Cell Carcinoma | 0.21 |

| A431/TPT (Topotecan-resistant) | Squamous Cell Carcinoma | 0.29 |

Note: Comprehensive public data on this compound IC50 values across a wide panel of cancer cell lines is limited. The provided data is based on available research.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol outlines the use of the SRB assay to determine cell viability following treatment with this compound. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well plates